molecular formula C27H27N5O4 B2718056 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one CAS No. 1326890-82-7

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one

Cat. No.: B2718056
CAS No.: 1326890-82-7
M. Wt: 485.544
InChI Key: ADFVKSBFGBEYEI-UHFFFAOYSA-N
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Description

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperazine ring, an oxadiazole ring, and a pyridinone moiety, making it a versatile molecule for diverse applications.

Mechanism of Action

Preparation Methods

The synthesis of 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the piperazine derivative, followed by the formation of the oxadiazole ring, and finally, the coupling with the pyridinone moiety. Industrial production methods may involve optimizing these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using different nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products depend on the specific reaction, but they often involve modifications to the piperazine or oxadiazole rings, leading to derivatives with potentially enhanced biological activity.

Scientific Research Applications

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, neuroprotective, and anticancer properties.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:

    Trazodone: An antidepressant with a similar piperazine structure.

    Naftopidil: Used for treating benign prostatic hyperplasia, also featuring a piperazine ring.

    Urapidil: An antihypertensive agent with structural similarities

Properties

IUPAC Name

1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O4/c1-19-6-5-7-20(16-19)26-28-27(36-29-26)21-10-11-24(33)32(17-21)18-25(34)31-14-12-30(13-15-31)22-8-3-4-9-23(22)35-2/h3-11,16-17H,12-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFVKSBFGBEYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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